3-(3,4-dimethylphenyl)-7-methyl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-dimethylphenyl)-7-methyl-1,3,10-triazatetracyclo[77002,6011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethylphenyl)-7-methyl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Core Structure: The initial step involves the construction of the tetracyclic core through a series of cyclization reactions. This can be achieved using a combination of condensation and cycloaddition reactions under controlled conditions.
Functional Group Introduction: Subsequent steps involve the introduction of the 3,4-dimethylphenyl and methyl groups at specific positions on the core structure. This is typically done through electrophilic aromatic substitution reactions.
Final Cyclization and Nitrile Introduction: The final step involves the cyclization to form the complete tetracyclic structure and the introduction of the nitrile group at the 8-position. This can be achieved using a combination of nucleophilic substitution and cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethylphenyl)-7-methyl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at specific positions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitrile group or other functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or modify substituents on the aromatic ring or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield amines or alcohols.
Scientific Research Applications
3-(3,4-dimethylphenyl)-7-methyl-1,3,10-triazatetracyclo[77002,6
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: Its tetracyclic structure could be useful in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Biological Research: The compound could be used as a probe to study biological processes or as a starting point for the development of new bioactive molecules.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethylphenyl)-7-methyl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-dimethylphenyl)-7-methyl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile: shares similarities with other tetracyclic compounds, such as:
Uniqueness
The uniqueness of 3-(3,4-dimethylphenyl)-7-methyl-1,3,10-triazatetracyclo[77002,6
Properties
Molecular Formula |
C23H20N4 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
3-(3,4-dimethylphenyl)-7-methyl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile |
InChI |
InChI=1S/C23H20N4/c1-14-8-9-17(12-15(14)2)26-11-10-18-16(3)19(13-24)22-25-20-6-4-5-7-21(20)27(22)23(18)26/h4-9,12H,10-11H2,1-3H3 |
InChI Key |
BUQLQLDQZXVMEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCC3=C2N4C5=CC=CC=C5N=C4C(=C3C)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.